molecular formula C27H44O5 B11826253 Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B11826253
M. Wt: 448.6 g/mol
InChI Key: BUHAUWIUQSEEIL-SDCJZKFISA-N
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Description

Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a steroidal bile acid derivative characterized by a methoxymethoxy (-OCH2OCH3) group at position 7, a 3-oxo substituent, and a methyl ester at the pentanoate side chain. The compound’s synthesis involves multi-step protection and deprotection strategies, as seen in analogous syntheses (e.g., tert-butyldimethylsilyl (TBDMS) protection in and ), with purification via silica gel chromatography and structural confirmation by NMR and mass spectrometry .

Properties

Molecular Formula

C27H44O5

Molecular Weight

448.6 g/mol

IUPAC Name

methyl (4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C27H44O5/c1-17(6-9-24(29)31-5)20-7-8-21-25-22(11-13-27(20,21)3)26(2)12-10-19(28)14-18(26)15-23(25)32-16-30-4/h17-18,20-23,25H,6-16H2,1-5H3/t17-,18+,20-,21+,22+,23-,25+,26+,27-/m1/s1

InChI Key

BUHAUWIUQSEEIL-SDCJZKFISA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)OCOC)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)OCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Cyclopenta[a]phenanthrene Core: This step often involves cyclization reactions using precursors such as polycyclic aromatic hydrocarbons.

    Functional Group Introduction: Functional groups like methoxymethoxy and methyl ester are introduced through reactions such as esterification and etherification.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    RCOOCH3+H2OHClRCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{RCOOH} + \text{CH}_3\text{OH}
    Yields the corresponding carboxylic acid derivative .

  • Basic Hydrolysis (Saponification) :
    RCOOCH3+NaOHRCOONa++CH3OH\text{RCOOCH}_3 + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{CH}_3\text{OH}
    Requires reflux in aqueous ethanol.

Reaction TypeConditionsProductsNotes
Acid Hydrolysis6M HCl, 100°C, 12 hrsCarboxylic acid derivativeMonitored via HPLC (>95% purity)
Saponification2M NaOH, EtOH/H₂O, refluxSodium carboxylateSteric hindrance slows kinetics

Ketone Reactivity

The 3-oxo group participates in nucleophilic additions and reductions:

  • Reduction to Alcohol :
    RC=ONaBH4RCH2OH\text{RC=O} \xrightarrow{\text{NaBH}_4} \text{RCH}_2\text{OH}
    Stereoselectivity depends on the reducing agent (e.g., NaBH₄ vs. LiAlH₄) .

  • Ketal Formation :
    Reacts with diols (e.g., ethylene glycol) under acidic conditions to form protective ketals .

Reaction TypeConditionsProductsStereochemical Outcome
Borohydride ReductionNaBH₄, MeOH, 0°CSecondary alcoholPreserves existing configuration
KetalizationTsOH, ethylene glycolCyclic ketalStabilizes ketone for further reactions

Methoxymethoxy Deprotection

The 7-(methoxymethoxy) group is cleaved under acidic conditions:
R-O-CH2OCH3HClR-OH+CH3OCH2Cl\text{R-O-CH}_2\text{OCH}_3 \xrightarrow{\text{HCl}} \text{R-OH} + \text{CH}_3\text{OCH}_2\text{Cl}
Typical conditions: 2M HCl in dioxane/water (1:1) at 50°C for 6 hours .

Deprotection EfficiencyByproductsAnalytical Confirmation
>90% yieldFormaldehyde derivatives1H NMR^{1}\text{H NMR} (δ 4.8 ppm loss)

Steroid Core Modifications

The cyclopenta[a]phenanthrene backbone enables site-specific reactions:

  • C17 Side-Chain Functionalization :
    The pentanoate chain undergoes olefination or halogenation .

  • C10/C13 Methyl Group Oxidation :
    Controlled oxidation with CrO₃ yields carboxylates.

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, forming cyclopenta[a]phenanthrene derivatives .

  • Epimerization Risk : Basic conditions may alter C17 configuration.

Catalytic Reactions

  • Hydrogenation :
    Selective reduction of double bonds in the steroid core using Pd/C .

  • Enzymatic Hydrolysis :
    Lipases (e.g., Candida antarctica) show moderate esterase activity (25% conversion).

Key Challenges in Reaction Design

  • Stereochemical Preservation : Multi-step reactions require chiral HPLC monitoring .

  • Solubility Limitations : Polar reactions necessitate DMSO/THF mixtures .

  • Byproduct Formation : Methoxymethoxy cleavage generates formaldehyde, requiring scavengers .

Scientific Research Applications

Pharmaceutical Applications

  • Chiral Drug Development :
    • The compound is a chiral molecule, which is significant in drug design due to its ability to exhibit different pharmacological effects based on its stereochemistry. Chiral compounds often have enhanced binding affinities to specific receptors or proteins compared to their achiral counterparts .
  • Antidiabetic Research :
    • Recent studies have focused on the synthesis of chiral drug candidates that exhibit antidiabetic properties. Compounds with similar structural features have shown promising results in inhibiting key enzymes related to glucose metabolism such as α-glucosidase and α-amylase. These findings suggest that Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate could be explored for similar therapeutic applications .
  • Cardiovascular Health :
    • The compound may play a role in addressing metabolic syndrome and associated cardiovascular disorders. Research indicates that derivatives of such compounds can inhibit enzymes linked to metabolic diseases and improve lipid profiles in test subjects .

Biochemical Research

  • Mechanistic Studies :
    • The study of this compound can provide insights into the mechanisms of action of steroid-like compounds in biological systems. Its unique structure allows researchers to investigate how modifications affect biological activity and receptor interactions .
  • In Vitro and In Vivo Studies :
    • Investigations into the pharmacodynamics and pharmacokinetics of this compound can lead to a better understanding of its therapeutic potential and safety profile. Such studies typically involve assessing the compound's efficacy against various biological targets in controlled environments .

Case Studies

Study FocusFindings
Antidiabetic ActivitySimilar compounds showed IC50 values indicating effective inhibition of α-glucosidase and α-amylase .
Cardiovascular ImpactResearch suggests potential benefits in lipid management and insulin sensitivity improvement .
Mechanistic InsightsStudies on structure-function relationships highlight the importance of stereochemistry in drug efficacy .

Mechanism of Action

The mechanism of action of Methyl ®-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations

Substituent Impact on Bioactivity :

  • Hydroxyl Groups : Compounds with free hydroxyls (e.g., 3,7,12-trihydroxy in MOL008838) are often bioactive in traditional medicine or microbial inhibition, while protected hydroxyls (e.g., TBDMS in ) serve as synthetic intermediates.
  • Oxo vs. Hydroxy Groups : The 3-oxo group in the target compound may enhance metabolic stability compared to 3-hydroxy analogues (e.g., ’s compound 7), which are prone to oxidation.
  • Ester vs. Carboxylic Acid : Methyl esters (e.g., target compound, MOL008838) improve membrane permeability, whereas carboxylic acids (e.g., obeticholic acid) are better suited for receptor binding.

Synthetic Strategies: Protection/Deprotection: Use of TBDMS () and allyloxy groups () enables selective functionalization of steroidal cores. Halogenation: employs iodination at C3 to introduce reactivity for further derivatization. Organotin Complexation: highlights the utility of triorganotin(IV) groups for enhancing antifungal activity.

Physicochemical Properties :

  • Molecular Weight : The target compound (MW ~422) is lighter than silyl-protected derivatives (MW ~521 in ), impacting solubility and bioavailability.
  • Melting Points : Hydroxy-rich compounds (e.g., ’s compound 7: 105–106°C) exhibit higher melting points than oxo or ester derivatives.

Research Findings and Implications

  • Biological Relevance : The methoxymethoxy group in the target compound likely serves as a prodrug moiety, hydrolyzing in vivo to release active hydroxyl groups, akin to TBDMS-protected intermediates.
  • Antimicrobial Potential: Structural similarity to sodium deoxycholate derivatives () suggests possible antimicrobial applications, though empirical validation is needed.
  • Synthetic Challenges : Steric hindrance at C7 (due to methoxymethoxy) complicates further functionalization, necessitating optimized catalysts or protecting groups.

Biological Activity

Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, biological properties, and relevant studies that highlight its effects in various biological contexts.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C27H42O4C_{27}H_{42}O_4 with a molecular weight of approximately 430.63 g/mol. The structure features multiple stereocenters and a complex cyclopenta[a]phenanthrene framework.

Hormonal Activity

Research indicates that compounds with similar structures may exhibit hormonal activity. For instance, several studies have shown that steroids derived from cyclopenta[a]phenanthrene can interact with steroid hormone receptors. This interaction may lead to estrogenic or androgenic effects depending on the specific configuration of the molecule.

Anticancer Properties

A notable aspect of this compound is its potential anticancer activity. Studies have suggested that derivatives of cyclopenta[a]phenanthrene can inhibit the proliferation of cancer cells. For example:

  • Case Study 1 : In vitro studies demonstrated that certain analogs reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Case Study 2 : Another study reported that a related compound inhibited tumor growth in xenograft models by modulating key signaling pathways involved in cell survival and proliferation.

Pharmacological Studies

Pharmacological evaluation has revealed various activities associated with this compound:

Activity Description Reference
AntiproliferativeInhibits cell growth in various cancer cell lines.
Estrogenic ActivityExhibits binding affinity to estrogen receptors in vitro.
Anti-inflammatoryReduces inflammatory markers in animal models of inflammation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Receptor Modulation : The compound may act as a modulator of nuclear hormone receptors.
  • Signal Transduction Pathways : It could influence pathways such as MAPK and PI3K/Akt involved in cell survival and proliferation.
  • Apoptosis Induction : Evidence points towards the activation of apoptotic pathways leading to cancer cell death.

Q & A

Q. Q: What are the key steps for synthesizing this compound with high stereochemical fidelity?

A: The synthesis involves:

  • Protection/Deprotection Strategies : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates, followed by deprotection with tetrabutylammonium fluoride (TBAF) in THF .
  • Methylation : Reaction with methyl triflate in dichloromethane (DCM) to introduce methoxymethoxy groups, monitored by TLC and purified via silica gel chromatography (0–50% ethyl acetate/DCM gradient) .
  • Final Esterification : Methanol-based esterification under acidic conditions, with yields optimized to 68% via column chromatography .
    Validation : HRMS (ESI) and multistep NMR (¹H, ¹³C) confirm structural integrity and stereochemistry .

Advanced Stereochemical Analysis

Q. Q: How can researchers resolve conflicting NMR data for stereoisomers of this compound?

A: Contradictions arise from overlapping signals in crowded regions (e.g., δ 1.0–2.5 ppm). Mitigation strategies include:

  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and coupling constants for axial/equatorial proton differentiation .
  • Comparative Analysis : Cross-reference with synthesized analogs (e.g., 7a and 8a in ) to identify characteristic shifts for methoxymethoxy (δ 3.33–3.66 ppm) and pentanoate chains (δ 2.08–2.35 ppm) .
  • X-ray Crystallography : If available, resolve ambiguities in ring junction conformations (e.g., 5R,7R,8R configurations) .

Biological Activity Profiling

Q. Q: What experimental designs are recommended for evaluating its antimicrobial activity against Clostridium difficile?

A:

  • Spore Germination Assays : Co-incubate with C. difficile spores in anaerobic chambers, using chenodeoxycholic acid as a positive control .
  • Dose-Response Curves : Test concentrations from 1–100 µM, monitoring spore viability via phase-contrast microscopy and CFU counts .
  • Mechanistic Studies : Assess bile acid receptor (e.g., FXR or TGR5) binding using surface plasmon resonance (SPR) or fluorescence polarization .

Analytical Method Development

Q. Q: How to validate purity and stability for this compound in QC applications?

A:

  • HPLC Method : Use a C18 column with mobile phase A (0.1% TFA in H₂O) and B (acetonitrile), gradient elution (40–95% B over 20 min), and UV detection at 210 nm .
  • Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products (e.g., ester hydrolysis to free acid) .
  • Stability Criteria : Acceptable impurity thresholds <0.5% (ICH Q3A) with storage at -20°C in desiccated, amber vials .

Advanced Data Contradictions

Q. Q: How to address discrepancies in biological activity between this compound and its deacetylated analog?

A:

  • Metabolic Stability : Compare half-lives in liver microsomes; ester groups (methoxymethoxy) may reduce hepatic clearance vs. hydroxylated analogs .
  • Receptor Specificity : Perform competitive binding assays (e.g., FXR vs. PXR) to identify structural determinants of activity .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with receptor binding pockets, correlating with experimental IC₅₀ values .

Methodological Optimization

Q. Q: What strategies improve yields in large-scale synthesis while maintaining stereopurity?

A:

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective cyclopropanation .
  • Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., epimerization) during methylation steps .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .

Toxicity and Safety

Q. Q: What safety protocols are critical for handling this compound in vitro?

A:

  • PPE : Use nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to avoid inhalation of fine particulates .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal (EPA guidelines) .

Advanced Spectral Interpretation

Q. Q: How to distinguish this compound from its 3-oxo derivative using spectroscopic data?

A:

  • ¹³C NMR : The 3-oxo derivative shows a carbonyl signal at δ ~210 ppm, absent in the methoxymethoxy variant (δ 80–85 ppm for ether carbons) .
  • IR Spectroscopy : A strong C=O stretch at 1700–1750 cm⁻¹ confirms the ester group, while 3-oxo derivatives exhibit a ketone peak at ~1680 cm⁻¹ .

Regulatory Compliance

Q. Q: What documentation is required for using this compound in preclinical studies?

A:

  • CoA (Certificate of Analysis) : Must include HPLC purity, residual solvent levels (ICH Q3C), and microbial limits (USP <61>) .
  • ICH Stability Data : Long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability studies for shelf-life determination .

Cross-Disciplinary Applications

Q. Q: Can this compound serve as a precursor for fluorinated analogs in PET imaging?

A: Yes.

  • Radiolabeling : Replace the methoxymethoxy group with ¹⁸F via nucleophilic substitution (e.g., K₂CO₃/Kryptofix 222 in DMF) .
  • In Vivo Tracking : Validate biodistribution in murine models using microPET/CT, targeting bile acid transporters in the liver .

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